molecular formula C12H10ClN3O3S B14464885 Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- CAS No. 71205-47-5

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-

Cat. No.: B14464885
CAS No.: 71205-47-5
M. Wt: 311.74 g/mol
InChI Key: HGMHMGJENYQSNT-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of a benzenesulfonic acid group, an azo linkage, and a chloro substituent. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- typically involves the diazotization of 4-chloroaniline followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

    Oxidation: Azoxy compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological systems or reacting with other chemicals in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-amino-: Similar structure but lacks the azo and chloro groups.

    5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid: Contains an additional amino group and is used in dye synthesis.

Uniqueness

Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro- is unique due to its combination of an azo linkage, chloro substituent, and sulfonic acid group. This combination imparts distinct chemical properties, making it particularly useful in dye synthesis and other applications where vibrant color and reactivity are desired.

Properties

CAS No.

71205-47-5

Molecular Formula

C12H10ClN3O3S

Molecular Weight

311.74 g/mol

IUPAC Name

3-[(4-aminophenyl)diazenyl]-4-chlorobenzenesulfonic acid

InChI

InChI=1S/C12H10ClN3O3S/c13-11-6-5-10(20(17,18)19)7-12(11)16-15-9-3-1-8(14)2-4-9/h1-7H,14H2,(H,17,18,19)

InChI Key

HGMHMGJENYQSNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl

Origin of Product

United States

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